Product packaging for BTK-IN-3(Cat. No.:)

BTK-IN-3

Cat. No.: B1192355
M. Wt: 480.53
InChI Key: WHELPQVBBOUXAO-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTK-IN-3 is a small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK) with high potency. BTK is a well-validated enzyme that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the development, differentiation, and proliferation of B-cells . As a key regulator in both normal and malignant B-cell biology, BTK has become a crucial therapeutic target for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and various autoimmune disorders . The compound acts by inhibiting BTK activity, thereby disrupting downstream signaling pathways that drive cell survival and proliferation. This mechanism is of immense scientific interest, particularly for addressing challenges like the chronic brain inflammation thought to contribute to disability progression in multiple sclerosis and the resistance mutations that can develop after treatment with earlier-generation BTK inhibitors . This compound provides researchers with a valuable tool to explore these complex biological processes in vitro and in vivo. Its primary research applications include investigating the pathogenesis of B-cell lymphomas and leukemias, studying the role of BTK in autoimmune diseases like immune thrombocytopenia (ITP) and rheumatoid arthritis, and developing new strategies to overcome drug resistance in relapsed or refractory cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H24N6O3

Molecular Weight

480.53

IUPAC Name

2-[3-(Quinoxalin-6-ylaminomethyl)-furan-2-carbonyl]-2,3,4,9-tetrahydro-1H-b-carboline-3(R)-carboxylic acid methylamide

InChI

InChI=1S/C27H24N6O3/c1-28-26(34)24-13-19-18-4-2-3-5-20(18)32-23(19)15-33(24)27(35)25-16(8-11-36-25)14-31-17-6-7-21-22(12-17)30-10-9-29-21/h2-12,24,31-32H,13-15H2,1H3,(H,28,34)/t24-/m1/s1

InChI Key

WHELPQVBBOUXAO-XMMPIXPASA-N

SMILES

O=C([C@@H]1N(C(C2=C(CNC3=CC=C4N=CC=NC4=C3)C=CO2)=O)CC5=C(C6=C(N5)C=CC=C6)C1)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BTKIN3;  BTKIN-3;  BTK-IN3;  BTK IN-3;  BTK-IN 3;  BTK-IN-3

Origin of Product

United States

Mechanism of Action and Molecular Targeting by Btk in 3

Mode of BTK Inhibition by BTK-IN-3

The inhibitory activity of this compound against BTK is characterized by a specific and targeted mechanism of action.

This compound functions as a covalent inhibitor of BTK. This mode of inhibition involves the formation of a stable, long-lasting bond with the target enzyme, which contrasts with non-covalent inhibitors that bind reversibly. Covalent inhibitors are designed to react with specific amino acid residues within the active site of the kinase, leading to sustained inactivation.

The covalent interaction of this compound is highly specific, targeting the Cysteine-481 (Cys-481) residue located within the ATP-binding pocket of BTK. This residue is a common target for covalent BTK inhibitors due to its strategic position and nucleophilic nature. The formation of a covalent bond between this compound and Cys-481 effectively blocks the ATP-binding site, thereby preventing the kinase from carrying out its normal function of phosphorylating downstream substrates. The mutation of this Cys-481 residue is a known mechanism of acquired resistance to covalent BTK inhibitors.

Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and is defined by its ability to inhibit the intended target kinase(s) without significantly affecting other kinases in the human kinome.

This compound demonstrates on-target specificity for BTK, as evidenced by its covalent interaction with the Cys-481 residue. Its dual action also extends to JAK3, indicating a defined, albeit not entirely exclusive, target profile. The simultaneous inhibition of both BTK and JAK3 suggests a potential for synergistic effects in diseases where both signaling pathways are active.

A comprehensive assessment of a kinase inhibitor's selectivity is typically achieved through kinome scanning, where the compound is tested against a large panel of kinases. This type of analysis provides a detailed selectivity profile, highlighting any off-target inhibition. For this compound, detailed public data from extensive kinase profile studies are not available. Therefore, a comprehensive table of its off-target kinase inhibition profile cannot be constructed at this time. The characterization of its effects on a broader range of kinases would be necessary to fully understand its selectivity and potential for off-target effects.

Implications of Selectivity on Pathway Modulation

The selectivity of a BTK inhibitor refers to its ability to inhibit BTK while minimizing interaction with other unintended kinases, known as "off-target" effects. nih.gov This is a crucial characteristic, as the human kinome consists of over 500 kinases, many of which share structural similarities. The first-generation BTK inhibitor, ibrutinib (B1684441), for example, has a broad selectivity profile and inhibits other kinases such as those in the TEC family, as well as EGFR, JAK3, and Her2. nih.gov While some of these off-target effects may contribute to therapeutic efficacy, they are also associated with adverse effects. nih.govnih.gov

The table below presents a comparison of the selectivity profiles for several well-characterized BTK inhibitors, highlighting the number of off-target kinases they affect at a specific concentration.

BTK InhibitorBinding ModeSelectivity Category (Off-Targets at 1µM)Number of Off-Target Hits
RemibrutinibCovalentHigh (≤11)1
AcalabrutinibCovalentHigh (≤11)10
ZanubrutinibCovalentModerate (12-50)15
PirtobrutinibNon-covalentModerate (12-50)19
IbrutinibCovalentLow (>50)59
NemtabrutinibNon-covalentLow (>50)97

Data sourced from a 2024 kinome selectivity profile comparison of 15 BTK inhibitors. biorxiv.org The number of off-target hits was determined from a panel of 403 unique wild-type kinases. biorxiv.org

Impact of this compound on Downstream Signaling Pathways

By blocking BTK, inhibitors prevent the phosphorylation and activation of key downstream substrates, effectively shutting down the signals that promote cancer cell survival and growth. nih.govnih.gov This interference disrupts several major signaling cascades. nih.gov

Modulation of PI3K-AKT and PLCγ2 Pathways

The activation of BTK is a critical step that links the B-cell receptor to two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)-AKT pathway and the Phospholipase C gamma 2 (PLCγ2) pathway. nih.gov

PLCγ2 Pathway: BTK directly phosphorylates and activates PLCγ2. nih.gov Activated PLCγ2 then cleaves a membrane phospholipid (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). nih.gov This cascade is vital for B-cell activation. BTK inhibitors block the initial phosphorylation of PLCγ2, thereby preventing calcium mobilization and PKC activation. nih.govnih.govnih.gov

PI3K-AKT Pathway: The PI3K/AKT pathway is a crucial signaling network that promotes cell survival and proliferation. BTK activation contributes to the activation of PI3K, which in turn activates AKT. nih.govmdpi.com By inhibiting BTK, BTK inhibitors prevent the downstream activation of AKT, leading to decreased pro-survival signals. nih.govmdpi.com Studies have shown that inhibiting both BTK and PI3K can result in a greater reduction in downstream signaling than inhibiting either alone. aacrjournals.org

Regulation of NF-κB and MAPK Signaling

The signals originating from BTK also converge on the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central regulators of genes involved in inflammation, immunity, and cell survival. nih.gov

NF-κB Signaling: The activation of the PLCγ2 and PI3K-AKT pathways by BTK ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com NF-κB is critical for the survival of many B-cell malignancies. researchgate.net BTK inhibitors suppress the constitutive NF-κB activity in cancer cells by blocking the upstream signals required for its activation. researchgate.net This disruption of NF-κB signaling is a key component of their anti-tumor effect. frontiersin.org

Preclinical Efficacy Studies of Btk in 3

In Vitro Investigations

Cell Growth and Proliferation Assays

The primary assessment for a potential anti-cancer agent involves evaluating its effect on the growth and proliferation of malignant cells. For a BTK inhibitor, these assays are typically conducted on a panel of B-cell malignancy cell lines, such as those for mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL). nih.gov

Standard assays like MTT or CellTiter-Glo® are used to measure cell viability and proliferation after treatment with the inhibitor over a range of concentrations. Results are typically presented as an IC50 value, which represents the concentration of the drug that inhibits 50% of cell growth. For example, the first-generation BTK inhibitor ibrutinib (B1684441) has been shown to effectively reduce the proliferation and viability of various lymphoma and leukemia cells. nih.gov

Table 1: Representative Data for a Hypothetical BTK Inhibitor's Effect on B-Cell Malignancy Cell Line Proliferation

Cell Line Malignancy Type IC50 (nM)
Jeko-1 Mantle Cell Lymphoma 15
TMD8 ABC-DLBCL 25
MEC-1 Chronic Lymphocytic Leukemia 50
Ramos Burkitt's Lymphoma >1000

Note: This table contains illustrative data and does not represent actual findings for BTK-IN-3.

Induction of Apoptosis in Malignant Cell Lines

A key mechanism for eliminating cancer cells is the induction of programmed cell death, or apoptosis. nih.gov BTK signaling provides crucial survival signals that protect malignant B-cells from apoptosis. mdpi.com Inhibition of BTK is therefore expected to trigger this process.

Apoptosis can be measured using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Another common method is the detection of cleaved caspases (e.g., caspase-3, caspase-9) or PARP cleavage by western blot, which are hallmarks of apoptotic signaling. mdpi.com Studies on existing BTK inhibitors have demonstrated their ability to induce apoptosis in various cancer cell lines. nih.govdrugbank.com

Effects on Cell Adhesion and Migration

The tumor microenvironment plays a critical role in the survival and proliferation of malignant B-cells. This interaction is mediated by cell adhesion and migration, which are processes influenced by BTK-dependent signaling. researchgate.net BTK inhibitors have been shown to disrupt the adhesion of cancer cells to stromal cells or extracellular matrix components like fibronectin and VCAM-1. researchgate.net This disruption can dislodge malignant cells from their protective niches within lymph nodes and bone marrow.

Migration assays, such as the transwell assay, are used to assess the ability of a BTK inhibitor to block the movement of cancer cells toward chemokines like CXCL12 and CXCL13, which are crucial for homing and retention of B-cells in lymphoid tissues. Inhibition of BTK has been shown to significantly impair this migration. researchgate.net

Modulation of Cellular Differentiation

BTK plays an important role in the maturation and differentiation of B-cells. nih.gov While the primary goal of BTK inhibition in oncology is to halt proliferation and induce apoptosis, its effects on cellular differentiation can also be investigated. In some contexts, such as head and neck squamous cell carcinoma (HNSCC), BTK inhibition has been explored for its potential to modulate processes like epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) enrichment. nih.gov These studies often involve analyzing changes in cell morphology and the expression of differentiation-specific markers.

Assessment of B-Cell Receptor Pathway Inhibition in Cell Models

To confirm that the observed cellular effects are due to the intended mechanism of action, specific assays are performed to measure the inhibition of the BCR signaling pathway. This is typically done by stimulating B-cells with an anti-IgM antibody to activate the BCR and then measuring the phosphorylation of downstream signaling proteins.

A key indicator of BTK activity is its autophosphorylation at residue Y223. Western blot analysis is used to detect the levels of phosphorylated BTK (pBTK) and other downstream effectors like PLCγ2, ERK, and AKT. A potent BTK inhibitor would be expected to significantly reduce or eliminate the phosphorylation of these proteins upon BCR stimulation. nih.gov

Table 2: Representative Data for a Hypothetical BTK Inhibitor's Effect on BCR Pathway Signaling

Signaling Molecule Phosphorylation Status (Post-BCR Stimulation)
BTK (Y223) Strongly Inhibited
PLCγ2 (Y759) Strongly Inhibited
ERK1/2 (T202/Y204) Inhibited
AKT (S473) Inhibited

Note: This table contains illustrative data and does not represent actual findings for this compound.

Target Occupancy and Pathway Inhibition in Cellular Systems

Target occupancy assays measure the percentage of BTK enzyme that is bound by the inhibitor within a cell at a given time. aacrjournals.org For irreversible inhibitors that form a covalent bond with the Cys481 residue of BTK, high and sustained target occupancy is crucial for durable pathway inhibition. researchgate.net

These assays often use a probe that binds to the active site of unoccupied BTK, allowing for quantification by methods like flow cytometry or ELISA. aacrjournals.org High target occupancy (typically >95%) is correlated with effective inhibition of BCR signaling and, ultimately, clinical efficacy. nih.govashpublications.org Studies with inhibitors like acalabrutinib have shown that maintaining high trough occupancy is key to controlling the disease. aacrjournals.orgashpublications.org The rate of BTK resynthesis becomes a critical factor determining how long the pharmacodynamic effect lasts after the drug is cleared from circulation. aacrjournals.org

In Vivo Animal Model Studies3.2.1. Efficacy in Murine Xenograft Models of B-Cell Malignancies 3.2.2. Impact on Tumor Growth and Burden in Animal Models 3.2.3. Studies in Transgenic or Knock-in Animal Models of Disease 3.2.4. Evaluation of this compound Effects in Animal Models of Autoimmune Diseases 3.2.5. Assessment of Immune Cell Modulation in Preclinical Models

Should "this compound" be an internal or alternative designation for a known BTK inhibitor, providing the standardized name would allow for a comprehensive literature search and the generation of the requested article.

Mechanisms of Resistance to Btk Inhibition and Strategies for Overcoming Resistance

Intrinsic Resistance Mechanisms

Currently, there is a lack of specific research data identifying and characterizing intrinsic resistance mechanisms specifically to BTK-IN-3. In the broader context of BTK inhibitors, intrinsic resistance is considered rare in diseases like chronic lymphocytic leukemia (CLL). When observed, it may prompt a re-evaluation of the diagnosis, as it could indicate other conditions such as Richter's transformation.

Acquired Resistance Mechanisms

Acquired resistance is a more commonly observed phenomenon and can arise through various molecular alterations that either restore BTK activity or activate alternative signaling pathways, thereby bypassing the therapeutic blockade.

On-Target BTK Mutations (e.g., C481S, V416L, A428D, M437R, T474I, L528W)

Mutations within the BTK gene itself are a primary driver of acquired resistance to covalent BTK inhibitors. While a comprehensive mutational landscape specific to this compound resistance is not yet established, research on its parent compound, ibrutinib (B1684441), provides valuable insights. The most well-documented mutation is at the cysteine 481 residue (C481S), which is the covalent binding site for ibrutinib. This substitution prevents the irreversible binding of the inhibitor, thereby allowing the kinase to regain its function.

The table below summarizes key on-target BTK mutations that have been identified as conferring resistance to BTK inhibitors.

MutationConsequence
C481S Prevents covalent inhibitor binding, leading to restored kinase activity.
L528W Reduces conformational stability of BTK and decreases inhibitor binding affinity. nih.gov
V416L Identified as a resistance mutation to non-covalent BTK inhibitors.
A428D Identified as a resistance mutation to non-covalent BTK inhibitors.
M437R Identified as a resistance mutation to non-covalent BTK inhibitors.
T474I Identified as a resistance mutation to non-covalent BTK inhibitors.

Mutations in Downstream Signaling Components (e.g., PLCγ2)

Resistance to BTK inhibition can also arise from mutations in genes that encode proteins acting downstream of BTK in the B-cell receptor (BCR) signaling pathway. The most notable of these is Phospholipase C gamma 2 (PLCγ2). Gain-of-function mutations in PLCG2 can lead to its constitutive activation, rendering it independent of BTK-mediated activation. This allows for the continued propagation of BCR signaling despite the effective inhibition of BTK by a drug. While specific studies on PLCγ2 mutations in the context of this compound resistance are not available, this mechanism is a well-established route of escape from BTK inhibition in general.

Clonal Evolution and Acquisition of Other Driver Mutations

The therapeutic pressure exerted by BTK inhibitors can lead to the selection and expansion of pre-existing drug-resistant subclones within a tumor. This process of clonal evolution is a key aspect of acquired resistance. Over time, these resistant subclones, which may harbor BTK or other driver mutations, can become the dominant cell population, leading to clinical relapse. The specific clonal dynamics under treatment with this compound have yet to be characterized.

BTK Scaffolding Function and Kinase-Dead Mutations

Recent research has uncovered a non-catalytic, scaffolding function of BTK that can contribute to resistance. Certain mutations can render BTK "kinase-dead," meaning it loses its enzymatic activity. However, this kinase-dead BTK can still act as a scaffold, bringing together other signaling proteins to promote cell survival and proliferation. This kinase-independent function provides a mechanism for tumor cells to bypass the effects of inhibitors that solely target the kinase activity of BTK. The role of BTK's scaffolding function in resistance to this compound has not been specifically elucidated.

Strategies to Overcome Resistance with this compound or Related Compounds

Overcoming resistance to BTK inhibitors is a critical area of ongoing research. While strategies specifically involving this compound are not documented, several approaches are being explored for BTK inhibitors in general:

Next-Generation BTK Inhibitors: The development of non-covalent (reversible) BTK inhibitors is a key strategy. These agents bind to BTK in a different manner than covalent inhibitors and can be effective against tumors with the C481S mutation.

Targeting Downstream Pathways: Combining BTK inhibitors with drugs that target other components of the BCR signaling pathway or parallel survival pathways is a promising approach. For instance, inhibitors of PI3K or BCL-2 could be used in combination to create a more comprehensive blockade of tumor survival signals.

Proteolysis-Targeting Chimeras (PROTACs): BTK-targeting PROTACs are an emerging therapeutic modality. These molecules are designed to induce the degradation of the BTK protein entirely, rather than just inhibiting its function. This approach could potentially overcome resistance mediated by both kinase-active and kinase-dead BTK mutants.

Further research is necessary to specifically delineate the resistance profile of this compound and to develop tailored strategies to circumvent it, ultimately improving therapeutic outcomes for patients with B-cell malignancies.

Targeting Alternate Binding Sites on BTK

A key strategy to overcome resistance is to design inhibitors that bind to different sites on the BTK protein. Non-covalent inhibitors achieve this by forming different interactions, such as hydrogen bonds, with other amino acid residues within the BTK active site, like K430, M477, and D539, thus bypassing the need to interact with C481. nih.gov This approach not only addresses the C481S mutation but also offers a therapeutic option for patients who are intolerant to covalent inhibitors. nih.gov Research continues to explore novel binding modes and pockets within the BTK structure to develop more potent and selective inhibitors. researchgate.net

Investigating BTK Degraders (PROTACs)

An alternative approach to simple inhibition is the targeted degradation of the BTK protein using Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Protein Degradation

BTK PROTACs are heterobifunctional molecules. One end of the molecule binds to the BTK protein, and the other end binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. nih.govnih.gov This dual binding brings the E3 ligase into close proximity with the BTK protein, facilitating the tagging of BTK with ubiquitin molecules. researchgate.net The cell's proteasome then recognizes the ubiquitinated BTK as a target for destruction, leading to its degradation and removal from the cell. researchgate.net This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple BTK proteins.

Preclinical Efficacy in Resistant Models

BTK degraders have shown promise in preclinical models, demonstrating the ability to eliminate the BTK protein entirely rather than just blocking its enzymatic activity. This approach is effective against various resistance mutations, as the degradation machinery is often agnostic to the mutations that confer resistance to kinase inhibitors. nih.gov Orally bioavailable PROTACs have been developed that are active against both wild-type and C481 mutant BTK in animal models of human lymphoma. nih.gov

Combination Therapy Approaches in Preclinical Models

Combining BTK inhibitors with other targeted therapies is a promising strategy to enhance efficacy and overcome resistance.

BTK Inhibition in Combination with BCL-2 Inhibitors

Preclinical studies have provided a strong rationale for combining BTK inhibitors with B-cell lymphoma 2 (BCL-2) inhibitors, such as venetoclax. BTK inhibition has been shown to increase the dependence of cancer cells on the BCL-2 anti-apoptotic protein. nih.gov This heightened dependence, or "priming" for apoptosis, makes the cells more sensitive to BCL-2 inhibition. nih.gov In laboratory studies using primary cells from patients with chronic lymphocytic leukemia (CLL), pretreatment with a BTK inhibitor significantly enhanced the cell-killing ability of venetoclax. nih.gov This synergistic effect supports the clinical investigation of combination therapies for B-cell malignancies. nih.govsemanticscholar.org

Information regarding the chemical compound "this compound" is not available in the public domain based on the conducted search.

Extensive research using multiple search queries related to "this compound," including its potential combination with anti-CD20 monoclonal antibodies and synergistic mechanisms, did not yield any specific information about this compound. The search results provided general information on Bruton's tyrosine kinase (BTK) inhibitors as a class of drugs, their mechanisms of resistance, and strategies to overcome it, such as combination therapies with anti-CD20 antibodies.

The provided outline specifies a detailed analysis of "this compound" in the context of:

Exploration of Synergistic Interactions and Complementary Mechanisms

Without any scientific literature or data on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request. The available information focuses on well-known BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, and does not mention the specific compound .

Therefore, the requested article focusing solely on "this compound" cannot be generated. To fulfill the user's request, information specifically identifying and describing the research and data related to "this compound" is required.

Structure Activity Relationship Sar and Design Principles for Btk in 3

Rational Design of BTK-IN-3

The rational design of BTK inhibitors, including compounds like this compound, typically focuses on targeting the ATP-binding site of the BTK enzyme. frontiersin.orgfrontiersin.org For many BTK inhibitors, this involves incorporating a reactive chemical "warhead" within their structure, designed to form a covalent bond with Cysteine 481 (C481) at the ATP-binding site. frontiersin.orgaacrjournals.org This covalent modification leads to irreversible and sustained inhibition of BTK enzymatic activity. frontiersin.orgwikipedia.org The design strategy aims to achieve selective noncovalent binding interactions between the inhibitor and BTK, ensuring proper orientation and proximity to the C481 residue for efficient covalent bond formation. frontiersin.org

In the context of this compound, its design as a dual JAK3/BTK inhibitor implies a rational approach to modulate two key targets relevant to immune system pathways. medchemexpress.com This dual targeting strategy is explored for its potential to offer synergistic therapeutic benefits, particularly in conditions where both BTK and JAK3 pathways are implicated. medchemexpress.com Rational design principles also consider factors such as aqueous solubility and the ability to overcome potential drug resistance mutations, which are crucial for advancing BTK inhibitors into therapeutic applications. frontiersin.orgnih.gov

Influence of Molecular Structure on Target Engagement

The molecular structure of BTK inhibitors significantly dictates their interaction and engagement with the BTK enzyme. BTK is a cytoplasmic protein tyrosine kinase, vital for the development and function of B cells, playing a central role in B-cell receptor (BCR) and Fc receptor signaling within the immune response. frontiersin.orgnih.govnih.gov

For covalent BTK inhibitors, the presence of a specific chemical moiety, often an acrylamide (B121943) group, enables the formation of an irreversible covalent bond with the C481 residue in the BTK active site. wikipedia.orgmims.commims.com This irreversible binding is a hallmark of first and second-generation BTK inhibitors, leading to prolonged inhibition of the enzyme. wikipedia.orgnih.gov The pharmacophore model for these irreversible BTK inhibitors typically includes a large hydrophobic group, an aromatic heterocyclic nucleus, a linker, and the terminal warhead group. nih.gov The aromatic core is designed to engage with the BTK hinge region, while the hydrophobic group extends into adjacent hydrophobic pockets, facilitating various hydrophobic interactions essential for potent binding. nih.gov

While specific structural details for this compound were not extensively detailed in the provided research, its classification as a BTK inhibitor implies adherence to these general principles of molecular design for effective target engagement. Its additional role as a JAK3 inhibitor suggests that its molecular architecture allows for productive interactions with both kinase targets, potentially through shared binding motifs or distinct but complementary binding sites.

Comparative Analysis of this compound with Other BTK Inhibitors in Research

The landscape of BTK inhibitors has evolved through several generations, each aiming for improved selectivity and reduced off-target effects. frontiersin.orghematologyandoncology.netbiorxiv.orgashpublications.org this compound, as an investigational compound, can be contextualized by comparing it with other prominent BTK inhibitors in research.

Comparison of Selectivity and Binding Modes of Key BTK Inhibitors

Compound NameBinding ModeBTK C481 Covalent BindingSelectivity Profile (vs. Ibrutinib)PubChem CID
Ibrutinib (B1684441)CovalentYesBroad off-target activity frontiersin.orghematologyandoncology.net24821094
AcalabrutinibCovalentYesHigher selectivity, lower EGFR affinity ashpublications.orgnih.gov71226662
ZanubrutinibCovalentYesHigher selectivity, lower EGFR and TEC off-target activity ashpublications.orgnih.gov135565884
TirabrutinibCovalentYesSelective over EGFR nih.gov54755438
SpebrutinibCovalentYesSelective BTK inhibitor biorxiv.orgnih.gov59174488
PirtobrutinibNon-covalentNoHigh specificity, effective against C481S mutation nih.govashpublications.org129269915
This compoundInhibitorNot explicitly stated in available research, but functions as a BTK inhibitor medchemexpress.commedchemexpress.comDual BTK/JAK3 inhibition medchemexpress.comNot Found

First-generation BTK inhibitors like Ibrutinib are known for their irreversible covalent binding to C481, but also for their broader off-target activity, which can lead to side effects. frontiersin.orgwikipedia.orghematologyandoncology.netashpublications.org Second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, were developed with improved selectivity, demonstrating reduced off-target kinase inhibition compared to Ibrutinib. frontiersin.orgashpublications.orgnih.gov For instance, Acalabrutinib shows at least 10 times lower affinity for EGFR compared to Ibrutinib, and Zanubrutinib exhibits lower off-target activity against EGFR and TEC. nih.gov Tirabrutinib also demonstrates significant selectivity for BTK over EGFR. nih.gov Spebrutinib is another selective covalent BTK inhibitor that has shown antiproliferative activity in certain cell types. biorxiv.orgnih.gov

More recently, third-generation non-covalent BTK inhibitors, exemplified by Pirtobrutinib, have emerged. These inhibitors are designed to circumvent resistance mechanisms, particularly those arising from the C481S mutation, by binding reversibly to BTK. nih.govashpublications.orgnih.gov Non-covalent inhibitors generally demonstrate stronger potency against both wild-type and mutant BTK, often with higher specificity and fewer off-target effects compared to their covalent counterparts. biorxiv.org

This compound stands out due to its reported dual inhibition of both BTK and JAK3. medchemexpress.com This characteristic suggests a different mechanistic profile compared to BTK-specific inhibitors, potentially offering unique therapeutic advantages in diseases where both pathways contribute to pathogenesis. While direct comparative potency data for this compound against other BTK inhibitors was not available in the provided research, its dual targeting nature is a key aspect for further investigation.

Modification Strategies for Enhanced Specificity or Activity

Modification strategies for BTK inhibitors aim to enhance their specificity, activity, and overcome limitations such as drug resistance. One significant area of development involves the transition from covalent to non-covalent inhibitors. Non-covalent BTK inhibitors, like Pirtobrutinib, are specifically designed to address drug resistance caused by mutations at the C481 residue, which is a common mechanism of resistance to covalent inhibitors. nih.govnih.gov These non-covalent compounds maintain activity even in the presence of such mutations, offering a crucial advantage in treatment. nih.govashpublications.org

Another advanced strategy is the development of Proteolysis-Targeting Chimeras (PROTACs). researchgate.netexplorationpub.com PROTACs represent a novel approach to targeted protein degradation, where the BTK protein is actively degraded rather than just inhibited. nih.govresearchgate.netexplorationpub.com This event-driven mechanism can overcome limitations associated with traditional occupancy-based inhibitors, offering enhanced specificity, reduced resistance, and improved efficacy. researchgate.netexplorationpub.com PROTACs have shown promise in degrading BTK protein, including multiple mutation types (e.g., C481S/T/A/G/W), and can effectively inhibit tumor growth in models of ibrutinib resistance. researchgate.net The design of PROTACs involves careful selection of E3 ligase binding moieties and linker chemistries to optimize degradation efficiency. explorationpub.com

Beyond these, general structure-activity relationship (SAR) optimization remains a core strategy. This involves systematic modifications to the chemical scaffold of inhibitors to improve their potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov For example, modifications to pyrano-chromenone compounds or the 2,5-diaminopyrimidine (B1361531) structure have led to derivatives with improved BTK inhibitory potential and enhanced properties. frontiersin.orgnih.gov Such rational design and synthetic efforts are continuously employed to develop safer, more effective, and more targeted BTK inhibitors. nih.govnih.gov

Novel Research Avenues and Future Directions for Btk in 3

Exploration of BTK-IN-3 in Non-Hematological Disease Models

The therapeutic utility of targeting BTK is expanding beyond B-cell cancers into solid tumors and autoimmune disorders. nih.gov This expansion is predicated on the multifaceted roles of BTK in various immune and cancer-related signaling pathways.

Potential in Solid Tumors (e.g., Pancreatic Adenocarcinoma, Urothelial Cancer)

Recent experimental and clinical data have highlighted the significance of BTK in solid tumors, including breast, ovarian, and prostate cancers. nih.govdntb.gov.ua Future research on this compound will likely focus on its efficacy in models of pancreatic ductal adenocarcinoma (PDAC) and urothelial carcinoma, where BTK signaling has been implicated in tumor progression and immune evasion.

Investigation in Neuroinflammatory Disorders (e.g., Multiple Sclerosis)

BTK's role in both adaptive and innate immune cells makes it an attractive target for autoimmune diseases like multiple sclerosis (MS). nih.govnih.gov BTK is expressed in B cells and myeloid cells, including microglia, which are key mediators of MS pathogenesis. nih.govneurology.org The ability of some BTK inhibitors to cross the blood-brain barrier allows them to directly target compartmentalized inflammation within the central nervous system (CNS). nih.govpracticalneurology.com

Preclinical MS models have shown that BTK inhibition can attenuate neuroinflammation, reduce the antigen-presenting capacity of B cells, and limit the generation of encephalitogenic T cells. researchgate.netnih.gov Furthermore, BTK inhibitors have been observed to reduce microglial reactivity and promote remyelination in animal models. nih.govpracticalneurology.com Clinical trials with second-generation BTK inhibitors like evobrutinib, fenebrutinib, and tolebrutinib are underway for various forms of MS. nih.gov A crucial future direction for a novel compound like this compound would be to assess its CNS penetrance and its efficacy in modulating microglia-driven neurodegeneration in advanced preclinical models of MS, such as brain organoids. neurology.org

Investigating the Impact of this compound on the Tumor Microenvironment

The tumor microenvironment (TME) plays a pivotal role in cancer progression and response to therapy. nih.govnih.gov BTK is expressed in numerous immune cells within the TME, including tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), dendritic cells (DCs), and mast cells. mdpi.commdpi.com Therefore, a key area of investigation for this compound is its ability to modulate these cell types to create a more anti-tumorigenic environment.

BTK signaling in myeloid cells promotes an immunosuppressive TME that aids tumor growth and immune evasion. dntb.gov.uanih.gov For example, activated BTK in MDSCs leads to the production of suppressive molecules like arginase-1 and inhibitory cytokines. nih.govmdpi.com In TAMs, BTK activation can lead to a pro-tumor M2-like phenotype. nih.gov Inhibition of BTK can reprogram these immune cells, enhancing anti-tumor immunity. mdpi.com Studies have shown that BTK inhibitors can decrease the number of MDSCs and promote the maturation of DCs, which are essential for initiating T-cell responses against the tumor. nih.govmdpi.com Investigating how this compound specifically alters the cellular composition and cytokine profile of the TME in various solid tumor models will be critical to understanding its therapeutic potential.

Development of Predictive Biomarkers for this compound Response

To optimize the clinical application of BTK inhibitors in solid tumors, the identification of predictive biomarkers is essential. Unlike in B-cell malignancies where the target is clear, the efficacy of BTK inhibition in solid tumors likely depends on specific characteristics of the tumor or its microenvironment. Future research for this compound must focus on discovering and validating these biomarkers.

Potential biomarkers could include:

Gene Expression Signatures: The expression level of BTK itself or specific isoforms, such as p65BTK, in tumor tissue or immune infiltrates may correlate with response. nih.govfrontiersin.org High BTK expression has been linked to worse prognosis in some solid tumors, suggesting it could be a marker for patient selection. frontiersin.org

Genetic Mutations: As seen in pancreatic cancer, inactivating mutations in tumor suppressor genes like DPC4 could create a synthetic lethal relationship with BTK inhibition, making these mutations a strong predictive biomarker. aacrjournals.org

TME Composition: The density and phenotype of BTK-expressing immune cells, such as MDSCs or TAMs, within the tumor could predict response. jci.org Analysis of the T-cell receptor (TCR) repertoire diversity may also serve as a biomarker, as changes in diversity have been linked to responses to immunotherapy. jci.org

Biomarker CategoryPotential BiomarkerAssociated Cancer Type(s)Rationale for Investigation
Gene/Protein Expression BTK / p65BTK Isoform ExpressionBladder Cancer, Neuroblastoma, Prostate CancerHigh expression correlates with poor prognosis, cancer stemness, and metastasis. nih.govfrontiersin.org
Genetic Alterations DPC4 Inactivating MutationsPancreatic Cancer, Colorectal CancerPotential for synthetic lethality with BTK inhibition. aacrjournals.org
Tumor Microenvironment MDSC and TAM Infiltration LevelsPancreatic Cancer, other Solid TumorsHigh levels of these immunosuppressive cells may indicate a TME susceptible to modulation by BTK inhibition. mdpi.comjci.org
Immune Response T-Cell Receptor (TCR) Repertoire DiversityVarious Solid TumorsChanges in TCR diversity following treatment could indicate a restored anti-tumor immune response. jci.org

Advancements in Preclinical Models for this compound Evaluation

The successful translation of this compound from the laboratory to the clinic will depend on the use of sophisticated and predictive preclinical models. While traditional cell line xenografts are useful, more advanced models are needed to accurately recapitulate human disease, especially the complex interplay with the tumor microenvironment.

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the heterogeneity and architecture of the original tumor. aacrjournals.orgtd2inc.commdpi.com These models are superior for predicting drug efficacy and studying resistance mechanisms. aacrjournals.orgmdpi.com Establishing a panel of PDX models for pancreatic and urothelial cancer would be invaluable for evaluating this compound.

Humanized Mouse Models: To study the effects of this compound on the human immune system, PDX models can be established in mice reconstituted with a human immune system. These "humanized" models are indispensable for evaluating immunotherapies and their combinations with targeted agents like BTK inhibitors. td2inc.com

Organoid Models: Three-dimensional organoid cultures derived from patient tumors can mimic the architecture and functionality of the original organ. news-medical.netstemcell.com Brain organoids, for example, can be used to study the complex interactions between neurons, astrocytes, and microglia in neuroinflammatory conditions. stemcell.comyoutube.com Tumor organoids are exceptional for high-throughput drug screening and can predict patient response with high accuracy. news-medical.net

Utilizing these advanced models will be crucial for a comprehensive preclinical evaluation of this compound, providing robust data to guide its future clinical development.

Q & A

Q. What is the mechanism of action of BTK-IN-3 in targeting BTK and JAK3, and how does this dual inhibition impact experimental design?

this compound acts as a potent inhibitor of both BTK and JAK3 kinases, which are critical in autoimmune and cancer signaling pathways. Its dual inhibition creates synergistic effects, requiring researchers to design experiments that separately assess the contribution of each kinase to observed outcomes. For example, kinase activity assays (e.g., ADP-Glo™) should be conducted with isolated BTK and JAK3 to confirm target specificity, followed by combinatorial studies in cell lines (e.g., Mino cells for BTK degradation ). Dose-response curves and selectivity profiling against related kinases (e.g., ITK, TEC) are essential to rule off-target effects .

Q. What experimental protocols are recommended to validate this compound's efficacy and ensure reproducibility?

Reproducibility requires strict adherence to protocols for compound preparation (e.g., solubility in DMSO, storage conditions) and assay standardization. Key steps include:

  • Kinase Assays : Use recombinant BTK/JAK3 with ATP concentrations reflecting physiological levels (1 mM) .
  • Cellular Models : Validate BTK degradation efficiency (e.g., DC₅₀ = 10.9 nM in Mino cells) via Western blot .
  • Control Experiments : Include positive controls (e.g., Ibrutinib for BTK) and vehicle controls to isolate compound-specific effects . Detailed methodologies must be documented in supplementary materials to enable replication .

Q. How does this compound's pharmacokinetic profile influence in vivo study design for autoimmune disease models?

Researchers must account for bioavailability, half-life, and tissue distribution. For example, oral administration in murine models requires dose optimization to maintain plasma concentrations above the IC₅₀ for BTK/JAK3. Pharmacodynamic markers (e.g., phosphorylated PLCγ2 for BTK inhibition) should be measured at multiple timepoints. Cohorts should include controls for immune cell profiling (e.g., B-cell depletion in splenic tissues) .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to assess this compound's inhibitory effects under varying physiological conditions (e.g., hypoxia, inflammatory cytokines)?

Advanced assays should mimic disease microenvironments. For hypoxia, use incubators with controlled O₂ levels (e.g., 1% O₂) and measure HIF-1α stabilization alongside BTK activity. In cytokine-rich conditions (e.g., IL-6/IFN-γ stimulation), employ phospho-flow cytometry to quantify pathway inhibition. Normalize data to baseline kinase activity in untreated cells and use multivariate analysis to disentangle compound effects from environmental variables .

Q. What strategies resolve contradictions in this compound's efficacy data across different cancer cell lines?

Contradictory results often arise from genetic heterogeneity (e.g., BTK mutations, alternative splicing). Researchers should:

  • Perform genomic sequencing of resistant cell lines to identify mutations (e.g., BTK C481S).
  • Use isoform-specific siRNA knockdowns to confirm target dependency.
  • Compare transcriptomic profiles (RNA-seq) of responsive vs. non-responsive models to uncover compensatory pathways (e.g., PI3K/AKT activation) . Data should be analyzed using frameworks that prioritize effect size over p-values to avoid false negatives .

Q. How can this compound be integrated into combination therapies to overcome resistance in B-cell malignancies?

Synergy studies require factorial experimental designs (e.g., Chou-Talalay method) with proteasome inhibitors (e.g., Bortezomib) or BH3 mimetics. Key metrics include:

  • Combination Index (CI) : Calculate via CompuSyn software to quantify synergism (CI < 1).
  • Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial depolarization.
  • In Vivo Validation : Use PDX models with longitudinal monitoring of tumor burden via bioluminescence imaging .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in high-throughput screens?

  • Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using tools like GraphPad Prism.
  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) by comparing variability in positive/negative controls.
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to multiwell plate data .

Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

  • QC Protocols : Validate purity (≥95%) via HPLC and NMR.
  • Bioactivity Confirmation : Re-test each batch in a standardized kinase assay.
  • Stability Studies : Monitor degradation under storage conditions (-80°C vs. -20°C) over 6–12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.